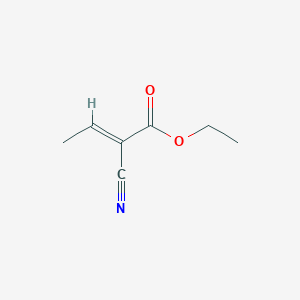

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

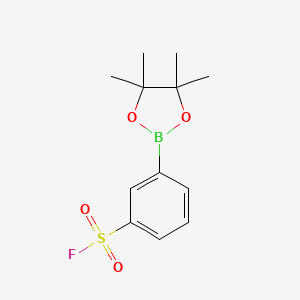

“tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is also known as tert-butyl N-(2-mercaptoethyl)carbamate and is a cross-linking reagent that can be utilized in various organic syntheses .

Synthesis Analysis

The synthesis of “tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” are complex due to the multiple reactive groups present in the compound. It has been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Aplicaciones Científicas De Investigación

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Synthesis of Erythro (±) Isomer

An efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) involves the use of this compound. The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .

Synthesis of Threo (±) Isomer

This compound is also used in the synthesis of methyl 2-[(tert-butoxycarbonyl) amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method. The erythro isomer has been effectively converted into its threo (±) with 100% efficiency .

Synthesis of Key Intermediate of Biotin

®-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate of the natural product Biotin, is synthesized from this compound. Biotin is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Synthesis of Intermediate of Jaspine B

®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is synthesized from this compound. Jaspine B was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines .

Mecanismo De Acción

Direcciones Futuras

The future directions for “tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate” could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Propiedades

IUPAC Name |

tert-butyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,1-6H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFWEMSKFGZLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)

![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)